![molecular formula C14H18ClNO B1373579 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride CAS No. 1269054-76-3](/img/structure/B1373579.png)
3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride
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Overview
Description
“3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1269054-76-3 . It has a molecular weight of 251.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride” is1S/C14H17NO.ClH/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14 (12)13;/h1-3,5-8,15-16H,4,9-11H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride” has a molecular weight of 251.76 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Labeling
- Synthesis of Related Compounds: 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride is structurally similar to compounds like 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, which is synthesized and used as an antihypertensive drug. This compound was labeled with carbon-14 at the 1-position of the naphthalene for research purposes (Gransden, Roth, & Takahashi, 1983).
Catalysis and Intermediate Formation
- Role in Alkylation Reactions: The compound is related to 1-(1-naphthyloxy)-2,3-epoxypropane, which is a key intermediate in the production of beta-blockers like propranolol. This intermediate is produced using catalytic processes that emphasize high yield and selectivity, highlighting the importance of such compounds in pharmaceutical manufacturing (Jovanovic et al., 2006).
Fluorescence and Biological Assays
- Fluorescence Applications: Derivatives of naphthylamino compounds have been used for fluorescence derivatization of amino acids. The derivatives exhibit strong fluorescence, making them valuable for biological assays. This demonstrates the potential of compounds like 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride in biochemical research and diagnostics (Frade, Barros, Moura, & Gonçalves, 2007).
Chemical Synthesis and Isotope Labeling
- Isotope-Labeled Synthesis: Isotopomers of similar compounds, such as 1-Amino-2-[3-13C]propanol hydrochloride, have been synthesized for research, indicating the significance of such compounds in chemical synthesis and isotope labeling for scientific studies (Iida, Nakajima, & Kajiwara, 2008).
Pharmaceutical Development
- Pharmaceutical Intermediates: The compound is closely related to intermediates used in the synthesis of beta-adrenergic receptor blockers, a class of medications used for treating conditions like hypertension. The synthesis and purification of these intermediates are crucial for the development of effective pharmaceuticals (Kapoor et al., 2003).
Chiral Discrimination and Molecular Interactions
- Chiral Discrimination Studies: Research involving chiral discrimination has utilized compounds similar to 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride. The study of such complexes helps in understanding molecular interactions and can aid in the development of more effective pharmaceuticals (Seurre et al., 2004).
Antimalarial Research
- Antimalarial Research: Compounds structurally related to 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride have been synthesized and tested for their efficacy against malaria, showcasing the potential of naphthalene amino alcohols in medicinal chemistry (Shamblee & Gillespie, 1979).
Safety And Hazards
properties
IUPAC Name |
3-(naphthalen-1-ylmethylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,15-16H,4,9-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFSYQYUIGYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride |
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